molecular formula C10H13BrClNO B2782396 2-(4-Bromo-3-methoxyphenyl)azetidine;hydrochloride CAS No. 2413899-79-1

2-(4-Bromo-3-methoxyphenyl)azetidine;hydrochloride

Cat. No.: B2782396
CAS No.: 2413899-79-1
M. Wt: 278.57
InChI Key: PWPLIPZSANJBQB-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 2413899-79-1 . It has a molecular weight of 278.58 . The IUPAC name for this compound is 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride . It is typically stored at a temperature of -10 degrees and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride” is 1S/C10H12BrNO.ClH/c1-13-10-6-7 (2-3-8 (10)11)9-4-5-12-9;/h2-3,6,9,12H,4-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

“2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride” is a powder . It has a molecular weight of 278.58 . The compound is stored at a temperature of -10 degrees .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Synthesis of Antiviral Agents : Compounds related to "2-(4-Bromo-3-methoxyphenyl)azetidine;hydrochloride" have been explored for their potential in antiviral therapy. For instance, the study by Hocková et al. (2003) delves into the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing their application in creating acyclic nucleoside phosphonate analogues with antiviral activity, although these compounds demonstrated limited effectiveness against DNA viruses, they exhibited marked inhibition against retrovirus replication in cell culture (Hocková et al., 2003).

  • Development of Piperidines : Mollet et al. (2011) investigated the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective synthesis of various substituted piperidines, highlighting the versatility of azetidine derivatives in medicinal chemistry applications (Mollet et al., 2011).

  • Azetidine Ring Transformation : Dejaegher et al. (2002) explored the rearrangement of 2-aryl-3,3-dichloroazetidines, demonstrating the intermediacy of 2-azetines, which further underscores the synthetic utility of azetidine derivatives in generating novel chemical structures (Dejaegher et al., 2002).

Therapeutic Potential

  • Anticancer Applications : A study by Parmar et al. (2021) on the design, synthesis, and evaluation of thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety for anticancer activity highlighted the potential of such derivatives in targeting VEGFR-2 inhibitors, presenting a promising avenue for anticancer drug development (Parmar et al., 2021).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9;/h2-3,6,9,12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESMDGGZREYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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